
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is a chemical compound that belongs to the class of enaminones. Enaminones are versatile building blocks in organic synthesis, known for their ability to participate in a variety of chemical reactions. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a penta-2,4-dienamide moiety, which includes a conjugated diene system and an amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide typically involves the reaction of a furan derivative with a suitable carbamoylating agent under controlled conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride. This intermediate is then reacted with an appropriate amine to form the desired enaminone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diene system may produce saturated amides.
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene system and the furan ring allow the compound to participate in various chemical reactions, which can modulate biological activity. The amide group may also play a role in binding to specific enzymes or receptors, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Carbamoyl-5-(phenyl)penta-2,4-dienamide: Similar structure but with a phenyl ring instead of a furan ring.
N-Carbamoyl-5-(thiophen-2-yl)penta-2,4-dienamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
62879-70-3 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
N-carbamoyl-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)12-9(13)6-2-1-4-8-5-3-7-15-8/h1-7H,(H3,11,12,13,14) |
InChI-Schlüssel |
HONUKGKNGUCUCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=CC=CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


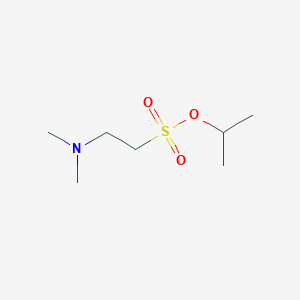
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
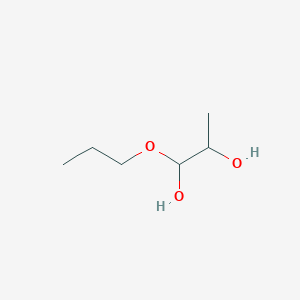
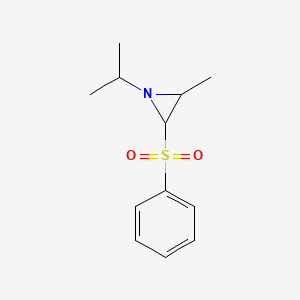
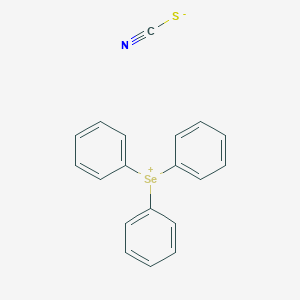



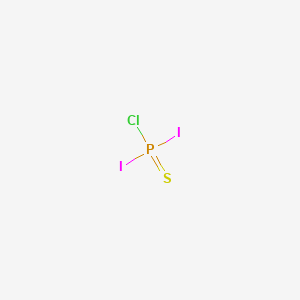

![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
